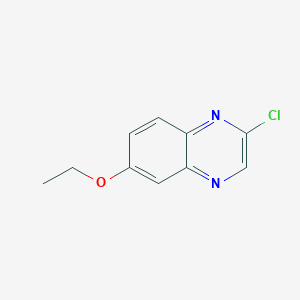

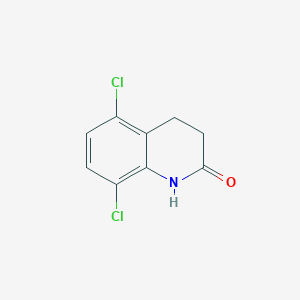

2-Chloro-6-ethoxyquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cloro-6-etoxiquinoxalina es un compuesto heterocíclico que contiene nitrógeno con la fórmula molecular C10H9ClN2O. Pertenece a la familia de la quinoxalina, que es conocida por sus diversas propiedades farmacológicas, incluyendo actividades antifúngicas, antibacterianas, antivirales y antimicrobianas . Este compuesto es de gran interés en la química medicinal debido a sus potenciales aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Cloro-6-etoxiquinoxalina típicamente implica la condensación de 2-cloroanilina con glioxalato de etilo en condiciones ácidas. La reacción procede a través de la formación de una base de Schiff intermedia, que cicla para formar el anillo de quinoxalina . Los reactivos comunes utilizados en esta síntesis incluyen ácido clorhídrico y etanol como solventes.

Métodos de producción industrial: La producción industrial de 2-Cloro-6-etoxiquinoxalina a menudo emplea métodos escalables como el uso de silicato de titanio-1 (TS-1) como catalizador. Este método permite altos rendimientos y el catalizador puede ser reciclado, lo que hace que el proceso sea rentable y ecológico .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Cloro-6-etoxiquinoxalina experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, que pueden exhibir distintas actividades biológicas.

Reactivos y condiciones comunes:

Sustitución: Reactivos como etóxido de sodio o terc-butóxido de potasio se utilizan comúnmente.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varias quinoxalinas sustituidas, que pueden explorarse aún más por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

2-Cloro-6-etoxiquinoxalina ha sido ampliamente estudiada por sus aplicaciones en varios campos:

Química: Utilizado como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como agente antimicrobiano y antiviral.

Medicina: Explorado por sus propiedades anticancerígenas y como un posible tratamiento para enfermedades infecciosas.

Industria: Utilizado en el desarrollo de semiconductores orgánicos y materiales electroluminiscentes

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-6-etoxiquinoxalina implica su interacción con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la inhibición de su actividad. Por ejemplo, puede inhibir las enzimas bacterianas, evitando así el crecimiento y la proliferación de bacterias . Las vías exactas y los objetivos moleculares pueden variar según la actividad biológica específica que se esté estudiando.

Compuestos similares:

- 2-Cloro-3-etoxiquinoxalina

- 2-Cloroquinolina-3-carbaldehído

- 6-Cloro-7-fluoroquinoxalina

Comparación: 2-Cloro-6-etoxiquinoxalina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con otros derivados de la quinoxalina, puede exhibir una actividad antimicrobiana mejorada o perfiles farmacocinéticos diferentes .

Conclusión

2-Cloro-6-etoxiquinoxalina es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única permite una reactividad diversa y una actividad biológica, lo que la convierte en un tema valioso de investigación en curso.

Comparación Con Compuestos Similares

- 2-Chloro-3-ethoxyquinoxaline

- 2-Chloroquinoline-3-carbaldehyde

- 6-Chloro-7-fluoroquinoxaline

Comparison: 2-Chloro-6-ethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit enhanced antimicrobial activity or different pharmacokinetic profiles .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and biological activity, making it a valuable subject of ongoing research.

Propiedades

Fórmula molecular |

C10H9ClN2O |

|---|---|

Peso molecular |

208.64 g/mol |

Nombre IUPAC |

2-chloro-6-ethoxyquinoxaline |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-8-9(5-7)12-6-10(11)13-8/h3-6H,2H2,1H3 |

Clave InChI |

QPTNZEQHQJTRGZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC2=NC=C(N=C2C=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)

![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)

![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)